3,6-dibromo-9-methyl-9H-carbazole
Overview
Description
3,6-Dibromo-9-methyl-9H-carbazole is an organic compound with the molecular formula C13H9Br2N. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a methyl group at the 9 position on the carbazole ring. It is known for its applications in various fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-9-methyl-9H-carbazole typically involves the bromination of 9-methyl-9H-carbazole. One common method is the direct bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-9-methyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different carbazole oxidation states .
Scientific Research Applications
3,6-Dibromo-9-methyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent optoelectronic properties.
Materials Science: The compound is utilized in the synthesis of conducting polymers and other advanced materials with unique electronic and optical characteristics.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-dibromo-9-methyl-9H-carbazole involves its interaction with molecular targets and pathways in various applications:
Optoelectronic Properties: The presence of bromine atoms and the carbazole core contribute to the compound’s ability to absorb and emit light, making it suitable for use in OLEDs and OPVs.
Conducting Polymers: The compound can be polymerized to form conducting polymers with high charge carrier mobility and stability.
Biological Activity: In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: Similar to 3,6-dibromo-9-methyl-9H-carbazole but lacks the methyl group at the 9 position.
3,6-Dibromo-9-phenyl-9H-carbazole: Contains a phenyl group at the 9 position instead of a methyl group.
3,6-Dimethyl-9H-carbazole: Has methyl groups at the 3 and 6 positions instead of bromine atoms.
Uniqueness
This compound is unique due to the combination of bromine atoms and a methyl group on the carbazole ring. This specific substitution pattern imparts distinct electronic and steric properties, making it particularly useful in optoelectronic applications and the synthesis of advanced materials .
Properties
IUPAC Name |
3,6-dibromo-9-methylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMLKNOCKBPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356525 | |
Record name | 3,6-dibromo-9-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58246-82-5 | |
Record name | 3,6-dibromo-9-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the importance of halogen bonding in crystal packing for the studied carbazole derivatives. How might the bromine atoms in 3,6-dibromo-9-methyl-9H-carbazole influence its solid-state packing compared to 9-methyl-9H-carbazole (without bromine substituents)?
A1: Halogen atoms like bromine can participate in halogen bonding, a non-covalent interaction that can influence the arrangement of molecules in a crystal lattice []. In the studied carbazole derivatives, the researchers observed that bromine atoms formed halogen bonds with neighboring molecules, contributing to the overall crystal packing stability [].
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